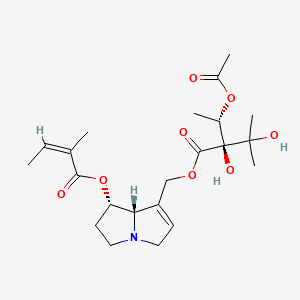

Acetylheliosupine

Descripción

Acetylheliosupine is a pyrrolizidine alkaloid (PA) belonging to the class of simple pyrrolizidine alkaloids. It is structurally characterized by a necine base esterified with acetyl and other organic acid moieties. The compound has the molecular formula C₂₂H₂₀NO₅, a molecular weight of 439.505 g/mol, and a specific optical rotation of [α]D²⁰ −1.8 (c = 0.567 in ethanol) . It is naturally found in trace amounts in plants such as Cynoglossum nale and Myosotis sylvatica (Boraginaceae family) . Acetylheliosupine and its derivatives are of pharmacological interest due to their acetylcholinesterase (AChE) inhibitory activity, with reported IC₅₀ values in the millimolar range . However, like other PAs, it is also associated with hepatotoxicity and genotoxicity, particularly when metabolized into reactive pyrrolic intermediates .

Propiedades

IUPAC Name |

[(7S,8S)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-[(1S)-1-acetyloxyethyl]-2,3-dihydroxy-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO8/c1-7-13(2)19(25)31-17-9-11-23-10-8-16(18(17)23)12-29-20(26)22(28,21(5,6)27)14(3)30-15(4)24/h7-8,14,17-18,27-28H,9-12H2,1-6H3/b13-7-/t14-,17-,18-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYJPODIMQKZHJ-ZUFLKMKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)OC(=O)C)(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1CCN2[C@H]1C(=CC2)COC(=O)[C@]([C@H](C)OC(=O)C)(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31514-30-4 | |

| Record name | Cynoglossophine acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031514304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Métodos De Preparación

The synthesis of acetylheliosupine typically involves the acetylation of heliosupine, another pyrrolizidine alkaloid. The process includes the use of acetic anhydride as the acetylating agent under controlled conditions to ensure the selective acetylation of the hydroxyl group

Análisis De Reacciones Químicas

Acetylheliosupine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of N-oxides, which are common derivatives of pyrrolizidine alkaloids.

Reduction: Reduction reactions can convert acetylheliosupine back to its parent compound, heliosupine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically N-oxides and deacetylated derivatives .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Acetylheliosupine has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that derivatives of acetylheliosupine exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a study indicated that 3′-O-acetylheliosupine-N-oxide inhibited acetylcholinesterase (AChE) with an IC50 value ranging from 0.53 to 0.60 mM, suggesting its potential as an antimicrobial agent .

Acetylcholinesterase Inhibition

The inhibition of AChE is crucial in treating neurological disorders such as Alzheimer's disease. Acetylheliosupine and its derivatives have been studied for their AChE inhibitory activities. The IC50 values reported indicate a promising potential for these compounds in developing treatments for neurodegenerative diseases .

In Vitro Studies

In vitro studies have highlighted the effectiveness of acetylheliosupine in inhibiting AChE activity. One notable study isolated several PAs, including acetylheliosupine, and evaluated their effects on enzyme activity using various concentrations. The results showed that these compounds could effectively inhibit AChE, which is critical for managing conditions characterized by cholinergic dysfunction .

Toxicity Assessments

While the therapeutic potential of acetylheliosupine is significant, toxicity remains a concern due to the nature of PAs. Reports indicate that certain PAs can lead to hepatotoxicity at higher doses, necessitating careful dosage management in therapeutic applications . Clinical observations have documented cases of toxicity following the ingestion of PA-containing herbal medicines, underscoring the importance of understanding the safety profile of acetylheliosupine .

Comparative Data Table

| Compound | Source Plant | IC50 (mM) | Activity |

|---|---|---|---|

| Acetylheliosupine-N-oxide | Solenanthus lanatus | 0.53 - 0.60 | AChE Inhibition |

| 7-O-Angeloyllycopsamine-N-oxide | Echium confusum | 0.275 - 0.769 | AChE Inhibition |

| Heliotropium species | Various | Varies | Antimicrobial activity against bacteria and fungi |

Conclusion and Future Directions

Acetylheliosupine presents a multifaceted profile with promising applications in pharmacology, particularly as an antimicrobial agent and AChE inhibitor. However, further research is essential to fully understand its therapeutic potential and safety profile, especially concerning its toxicity at higher doses.

Future studies should focus on:

- Detailed mechanisms of action regarding its antimicrobial effects.

- Long-term toxicity assessments in clinical settings.

- Development of safer derivatives with enhanced efficacy and reduced toxicity.

Mecanismo De Acción

The mechanism of action of acetylheliosupine involves its interaction with various molecular targets, including acetylcholine esterase, butyrylcholinesterase, and neuroreceptors such as muscarinic and serotonin receptors . These interactions can modulate neuronal signal transduction, leading to various physiological responses. The compound’s ability to bind to these receptors with high affinity suggests its potential use in developing treatments for neurological disorders .

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Related Compounds

Acetylheliosupine shares structural and functional similarities with other pyrrolizidine alkaloids, particularly those derived from the same plant families. Below is a detailed comparison of its properties, bioactivity, and occurrence relative to key analogs.

Table 1: Comparative Analysis of Acetylheliosupine and Related Pyrrolizidine Alkaloids

Key Findings :

Structural Variations and Bioactivity: The 3′-acetyl group in acetylheliosupine enhances lipophilicity compared to non-acetylated analogs like heliosupine. This modification may influence membrane permeability and interaction with AChE’s catalytic site . N-oxide derivatives (e.g., heliosupine N-oxide) exhibit similar AChE inhibitory potency but differ in metabolic stability. N-oxides are generally less toxic due to reduced conversion into reactive pyrrolic metabolites .

Occurrence and Environmental Impact :

- Acetylheliosupine and heliosupine are frequently detected in contaminated food products, such as honey and herbal teas. In highly contaminated Lucerne (alfalfa) samples, acetylheliosupine contributes 18% of total PA content, highlighting its environmental persistence .

In contrast, synthetic AChE inhibitors like donepezil exhibit IC₅₀ values in the nanomolar range (e.g., donepezil IC₅₀ = 6.7 nM) .

Actividad Biológica

Acetylheliosupine, a pyrrolizidine alkaloid (PA) derived from various plant species, has garnered attention due to its diverse biological activities. This article reviews the current understanding of its pharmacological effects, including antimicrobial, anti-inflammatory, and acetylcholinesterase inhibitory activities, supported by relevant case studies and research findings.

Overview of Acetylheliosupine

Acetylheliosupine is structurally related to other PAs and is primarily extracted from plants in the Boraginaceae family. PAs are known for their complex chemistry and significant biological effects, which can vary widely among different compounds within this class.

1. Antimicrobial Activity

Acetylheliosupine exhibits notable antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. In a study on the efficacy of PAs against these pathogens, Acetylheliosupine demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) reported in the range of 0.5 to 1 mg/mL .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Acetylheliosupine | 0.5 - 1 | E. coli, S. aureus |

| Heliotrine | 0.25 - 0.5 | Pseudomonas aeruginosa |

2. Anti-Inflammatory Activity

Acetylheliosupine has shown potential as an anti-inflammatory agent. In vitro studies using RAW 264.7 macrophages indicated that it effectively reduces nitric oxide (NO) production induced by lipopolysaccharides (LPS). The IC50 values for various PAs in this context ranged from 2.16 to 38.25 µM, suggesting that acetylheliosupine contributes to the anti-inflammatory effects observed in these assays .

3. Acetylcholinesterase Inhibitory Activity

The inhibition of acetylcholinesterase (AChE) is another significant biological activity associated with acetylheliosupine. This property is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's. Studies have shown that acetylheliosupine exhibits AChE inhibitory activity with IC50 values between 0.53 and 0.60 mM .

| Compound | IC50 (mM) | Activity |

|---|---|---|

| Acetylheliosupine | 0.53 - 0.60 | AChE Inhibition |

| Heliotrine | 0.55 | AChE Inhibition |

Case Study 1: Hepatotoxicity and Therapeutic Index

While exploring the therapeutic potential of acetylheliosupine and related PAs, researchers have documented instances of hepatotoxicity associated with their use. A clinical trial involving patients treated with a PA extract showed mild to moderate hepatotoxicity in approximately 63% of participants at certain dosage levels . This highlights the need for careful dosage regulation when considering PAs for therapeutic applications.

Case Study 2: Antiviral Activity

The antiviral properties of acetylheliosupine have also been investigated, particularly against HIV-1 glycoprotein processing enzymes. Compounds like acetylheliosupine demonstrated efficacy in inhibiting viral replication processes, indicating potential applications in antiviral therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.